molecular formula C15H11ClN2OS2 B2672856 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 1795190-72-5

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2672856
CAS No.: 1795190-72-5
M. Wt: 334.84
InChI Key: WZGZCBGHKDESQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiophene and pyridine rings. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of both thiophene and pyridine moieties in the molecule makes it a valuable candidate for various biological and chemical applications.

Preparation Methods

Chemical Reactions Analysis

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide include other thiophene and pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZCBGHKDESQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.